Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Description

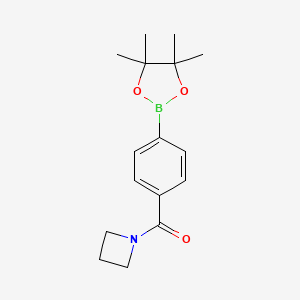

Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a boronic ester-containing compound featuring a four-membered azetidine ring conjugated to a methanone group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. This structure is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems in medicinal chemistry and materials science . Its azetidine ring confers distinct steric and electronic properties compared to larger cyclic amines, influencing reactivity and biological interactions .

Properties

Molecular Formula |

C16H22BNO3 |

|---|---|

Molecular Weight |

287.2 g/mol |

IUPAC Name |

azetidin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |

InChI |

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-6-12(7-9-13)14(19)18-10-5-11-18/h6-9H,5,10-11H2,1-4H3 |

InChI Key |

KCAZZXXSEIQTIF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of azetidine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boronate ester group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone has several scientific research applications:

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is primarily related to its ability to participate in various chemical reactions. The boronate ester group can undergo transesterification and coupling reactions, while the azetidine ring can act as a nucleophile or electrophile in different contexts . These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Cyclic Amine Derivatives

Piperidin-1-yl Analog

- Structure: Piperidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS: 938043-31-3) replaces the azetidine with a six-membered piperidine ring.

- Synthesis: Synthesized via cobalt-catalyzed aminocarbonylation of 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane using Co₂(CO)₈, yielding 24% .

- Applications : Used in palladium-mediated cross-couplings for drug discovery intermediates. Piperidine’s larger ring size enhances solubility but reduces steric hindrance compared to azetidine .

Morpholin-4-yl Analog

- Structure: Morpholin-4-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS: 656239-38-2) substitutes azetidine with a morpholine ring.

- Synthesis : Prepared via condensation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride with morpholine, catalyzed by DMAP and TEA .

- Properties : The oxygen atom in morpholine introduces polarity, improving aqueous solubility for biological applications .

4-Methylpiperazin-1-yl Analog

Heteroaromatic and Aromatic Derivatives

Pyrrol-1-yl Analog

- Structure: (1H-Pyrrol-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone.

- Synthesis : Condensation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride with pyrrole using DMAP/TEA, yielding 24% as a colorless solid .

Phenyl Analog

- Structure: Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS: 269410-03-9).

- Properties: Replaces azetidine with a phenyl group, increasing hydrophobicity. No direct synthesis details in evidence, but commercial availability (95% purity) suggests utility in OLEDs or polymer chemistry .

Key Comparative Data

*Inferred from similar azetidine coupling reactions (e.g., 53% yield for cyclohex-2-en-1-yl analog) .

Biological Activity

Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C₁₄H₁₈BNO₂

- Molecular Weight : 277.17 g/mol

- CAS Number : 1422126-12-2

The compound features a boron-containing moiety which is known for enhancing biological activity through various mechanisms including enzyme inhibition and interaction with cellular targets.

Anticancer Activity

Research indicates that compounds containing azetidine and boron moieties exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. Studies have shown that similar structures demonstrate cytotoxic effects on various cancer cell lines (e.g., MDA-MB-231) with IC₅₀ values in the low micromolar range.

| Cell Line | IC₅₀ (μM) | Effect |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Significant inhibition of growth |

| MCF10A (non-cancer) | 2.4 | Minimal effect |

The selectivity towards cancerous cells over non-cancerous cells suggests a favorable therapeutic index.

Enzyme Inhibition

The boron-containing group is particularly effective in enzyme inhibition:

- α-glucosidase Inhibition : Compounds with similar structures have shown IC₅₀ values ranging from 15.6 μM to 50 μM against α-glucosidases, which are crucial in carbohydrate metabolism and diabetes management.

| Enzyme | IC₅₀ (μM) | Reference Compound |

|---|---|---|

| Rat intestinal maltase | 15.6 | D-saccharic acid-1,4-lactone |

| Bovine liver β-glucosidase | 43.3 | Standard inhibitors |

Study on Antiviral Properties

In a recent study focusing on the antiviral activity of related compounds, it was found that the azetidine derivatives exhibited a significant reduction in viral load in infected models.

"The rapid reduction in viral replication confirmed that these compounds have direct antiviral effects."

Safety and Toxicology

Safety assessments indicate that azetidine derivatives have a low toxicity profile when administered at therapeutic doses:

- Subacute Toxicity Study : High doses (40 mg/kg) administered orally showed no significant adverse effects in healthy mice over a three-day period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.